![molecular formula C21H17FN4O2 B1417640 5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone CAS No. 861207-08-1](/img/structure/B1417640.png)
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone
Overview
Description
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Applications
Research has shown the potential of pyrazolone derivatives, which include compounds structurally similar to the chemical , in exhibiting antimicrobial and antibacterial properties. For instance, compounds with a pyrazole core have been synthesized and demonstrated promising antibacterial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012). Similarly, derivatives of pyrimidinone have been synthesized and evaluated for their antibacterial activity, showing moderate to good effectiveness against microorganisms like Bacillus subtilis and Aspergillus niger (Laxmi, Kuarm, & Rajitha, 2012).
Antidiabetic Activity
Certain pyrimidinone derivatives have been investigated for their potential as hypoglycemic agents, indicating a possible application in managing diabetes. Studies on cyclic sulfonylthiourea derivatives related to pyrimidinone demonstrated antidiabetic activity (Soliman, Feid-Allah, & Mohamed, 1981).
Anticancer Activity
Research involving pyrazole and pyrimidinone derivatives has also highlighted potential applications in cancer treatment. Synthesis and evaluation of novel pyrazolopyrimidines derivatives showed promising anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016). Additionally, 4-aminoantipyrine-based heterocycles, which are structurally related to the chemical , have been synthesized and screened for their anticancer activity against human tumor breast cancer cell lines, showing significant activity (Ghorab, El-Gazzar, & Alsaid, 2014).
Antipsychotic Potential
Compounds structurally similar to 5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone have been studied for their potential antipsychotic effects. A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols exhibited profiles consistent with antipsychotic agents in behavioral animal tests, offering a new avenue for developing antipsychotic drugs (Wise et al., 1987).
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-4-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-13-17(11-14-7-9-16(22)10-8-14)20(28)24-21(23-13)26-19(27)12-18(25-26)15-5-3-2-4-6-15/h2-10,12,25H,11H2,1H3,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBYPSJJKCCCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2C(=O)C=C(N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorobenzyl)-6-methyl-2-(5-oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)-4(3H)-pyrimidinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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